molecular formula C22H19N3O4 B2657449 (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 1396850-35-3

(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No.: B2657449
CAS No.: 1396850-35-3
M. Wt: 389.411
InChI Key: WESJVFFIMBODOH-UHFFFAOYSA-N
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Description

The compound (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a synthetic chemical product. It belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .


Synthesis Analysis

The synthesis of oxadiazoles involves the reaction of amidoximes with carboxylic acids and their derivatives . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Scientific Research Applications

Azetidinones and Oxadiazoles in Drug Discovery

Azetidinones and oxadiazoles are structural motifs present in a wide range of bioactive molecules and pharmaceutical agents. Their inclusion in drug candidates is often aimed at improving physicochemical properties, such as metabolic stability and membrane permeability. For instance, the study on the metabolism of a spiro oxetane-containing compound, AZD1979, revealed insights into the biotransformation mechanisms facilitated by enzymes like microsomal epoxide hydrolase, suggesting the potential of these structures to modulate drug metabolism and enhance stability (Xue-Qing Li et al., 2016). Another study on AZD1979 highlighted the glutathione S-transferase–catalyzed formation of a glutathione-conjugated spiro-azetidine, providing insights into detoxification pathways and the chemical stability of such compounds (Xue-Qing Li et al., 2019).

Antimicrobial and Antioxidant Activities

Compounds containing azetidinones and oxadiazoles have demonstrated variable antimicrobial and antioxidant activities. For example, novel benzofuran-based 1,2,3-triazoles have been synthesized and evaluated for their antimicrobial efficacy, indicating the potential of such compounds in the development of new antimicrobial agents (V. Sunitha et al., 2017). Additionally, the synthesis and evaluation of pyridine derivatives for their antimicrobial activity further exemplify the potential of incorporating azetidinone and oxadiazole structures in designing compounds with desired biological activities (N. Patel et al., 2011).

Future Directions

Oxadiazoles have established their potential for a wide range of applications . They can be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Therefore, the future directions for this compound could involve exploring its potential applications in these areas.

Properties

IUPAC Name

[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-27-17-9-5-8-15-11-18(28-20(15)17)22(26)25-12-16(13-25)21-23-19(24-29-21)10-14-6-3-2-4-7-14/h2-9,11,16H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESJVFFIMBODOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)C4=NC(=NO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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